(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-5-7-16-25(3)32(28,29)18-13-11-17(12-14-18)22(27)24-23-26(15-6-2)21-19(30-4)9-8-10-20(21)31-23/h2,8-14H,5,7,15-16H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASXVUGEZUWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex molecule with significant potential in medicinal chemistry, particularly in the realm of cancer therapeutics. Its structure suggests that it may interact with biological targets involved in cell proliferation and apoptosis.
Chemical Structure and Properties
- Molecular Formula : C23H29N3O4S2
- Molecular Weight : 475.62 g/mol
- Purity : Typically around 95%
Structural Features
The compound features:
- A sulfamoyl group which may enhance solubility and bioavailability.
- A benzo[d]thiazole moiety known for its biological activities, including antimicrobial and anticancer properties.
- A prop-2-ynyl substituent that could influence the electronic properties and reactivity of the molecule.
Inhibition of Tubulin Polymerization
Research indicates that compounds similar to this one may act as inhibitors of tubulin polymerization, a critical process for mitosis. By binding to the colchicine site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Antitumor Activity
Studies have shown that derivatives of thiazole compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects. For instance, SMART compounds derived from methoxybenzoyl-thiazole have demonstrated efficacy comparable to FDA-approved antitubulin drugs .
Case Studies
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth. The IC50 values were found to be in the low micromolar range, indicating potent activity.
- It was observed that the compound effectively overcomes multidrug resistance (MDR) in cancer cells, a common challenge in chemotherapy .
-
In Vivo Efficacy :
- In xenograft models (e.g., human prostate cancer), treatment with similar thiazole derivatives resulted in tumor growth inhibition rates ranging from 30% to 70% depending on the dosage and treatment duration .
- Notably, high doses did not induce significant neurotoxicity, which is a critical factor for the development of new anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the benzene ring and thiazole moiety significantly affect potency and selectivity against different cancer types.
- The presence of electron-donating or withdrawing groups alters the interaction with biological targets, impacting overall efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S2 |
| Molecular Weight | 475.62 g/mol |
| Purity | ~95% |
| IC50 (in vitro) | Low micromolar range |
| Tumor Growth Inhibition | 30% - 70% in xenograft models |
Scientific Research Applications
Pharmacological Studies
The compound exhibits promising pharmacological properties, particularly as an inhibitor of receptor tyrosine kinases (RTKs). RTKs play crucial roles in cell signaling pathways that regulate cell division, survival, and metabolism. The inhibition of these kinases has implications for cancer therapy:
- Targeted Cancer Therapy: Studies have shown that compounds with similar structures can inhibit various RTKs, including VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor), which are often overexpressed in tumors .
Antimicrobial Activity
The sulfamoyl group present in the compound is known for its antibacterial properties. Compounds containing this functional group often inhibit bacterial folate synthesis, making them effective against a range of bacterial infections. This characteristic opens avenues for research into new antimicrobial agents .
Anti-inflammatory Properties
Benzothiazole derivatives have been documented to exhibit anti-inflammatory effects. The presence of methoxy groups may enhance the solubility and bioavailability of the compound, potentially increasing its efficacy in reducing inflammation .
Biological Assays
The compound can be utilized in various biological assays to evaluate its effects on cellular processes. For instance:
- Cell Proliferation Assays: Testing the impact of the compound on the proliferation of cancer cell lines can provide insights into its potential as an anticancer agent.
- Mechanistic Studies: Investigating the molecular mechanisms by which the compound exerts its effects can help elucidate its role in cellular signaling pathways.
Case Study 1: Inhibition of Kinases
A study demonstrated that similar compounds effectively inhibited kinases involved in angiogenesis and tumor growth. The results indicated that such inhibitors could reduce tumor cell proliferation and induce apoptosis .
Case Study 2: Antimicrobial Efficacy
Research on sulfamoyl-containing compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Triazole Cores :
- The target compound and the diethylsulfamoyl analogue (CAS: 868376-96-9) share a benzothiazole scaffold, while triazole derivatives (e.g., compounds [7–9] in ) exhibit distinct heterocyclic cores. Benzothiazoles are often associated with enhanced bioavailability and CNS permeability compared to triazoles .
In contrast, the N,N-diethylsulfamoyl group in the analogue (CAS: 868376-96-9) may reduce metabolic stability due to less steric shielding of the sulfonamide nitrogen .
The 4-ethoxy group in the diethylsulfamoyl analogue may slightly increase lipophilicity but reduce solubility . The 3-prop-2-yn-1-yl substituent, common to both benzothiazole derivatives, could serve as a reactive handle for click chemistry or as a bioisostere for hydrophobic interactions .
Spectral Confirmation :
- IR spectra of sulfamoyl-containing compounds consistently show ν(SO₂) and ν(C=S) stretches near 1240–1255 cm⁻¹, confirming sulfonamide and thione functionalities .
- The absence of ν(C=O) in triazole derivatives () contrasts with the benzamide carbonyl signal (~1663–1682 cm⁻¹) in benzothiazole-based compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
